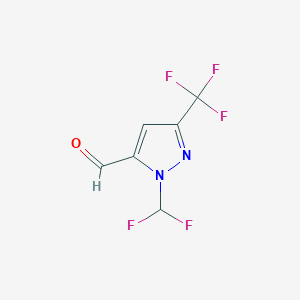
1-(ジフルオロメチル)-3-(トリフルオロメチル)-1H-ピラゾール-5-カルバルデヒド
概要
説明
“1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains both difluoromethyl and trifluoromethyl groups . These groups are known to play crucial roles in life science and materials science-related applications .
Synthesis Analysis
The synthesis of such compounds often involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the functionalization of the C–F bond . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the difluoromethyl and trifluoromethyl groups . The C–F bond is the strongest single bond in organic compounds .科学的研究の応用
- 研究者は、トリフルオロメチルアルケン、芳香族およびアルキル化合物、ケトン、ジアゾ化合物、トリフルオロメチルケトンのN-トシルヒドラゾンなどのトリフルオロメチル化化合物における選択的なC–F結合活性化を探求してきました。 .
- 1-クロロ-2,2,2-トリフルオロエチルジフルオロメチルエーテル(関連化合物)は、フッ素化材料を分散させるための有用な溶媒として役立ちます。 研究開発に応用されています。 .
フッ素化有機合成
フッ素化材料のための溶媒
医薬品および農薬
作用機序
Mode of Action
Trifluoromethyl-containing compounds often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethyl-containing compounds can be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
実験室実験の利点と制限
The advantages of using DTFPC in laboratory experiments include its low cost and its availability in various forms, such as powder and solution. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using DTFPC in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for DTFPC include further research into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in pharmaceuticals and biochemistry is needed. Additionally, further research into its stability and solubility in various solvents is needed. Finally, further research into its potential applications in analytical chemistry is needed.
生化学分析
Biochemical Properties
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, the compound can undergo radical trifluoromethylation, a process that is significant in the synthesis of biologically active molecules . The interactions with enzymes and proteins are typically characterized by the formation of stable radical intermediates, which can further participate in complex biochemical pathways.
Cellular Effects
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of key proteins and enzymes, thereby affecting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable radical intermediates allows it to participate in radical-mediated biochemical processes, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of reactive intermediates that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo difluoromethylation and trifluoromethylation reactions, which are essential for the synthesis of fluorinated biomolecules
Transport and Distribution
The transport and distribution of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to interact with transporters and binding proteins is essential for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFXQCWPCTORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
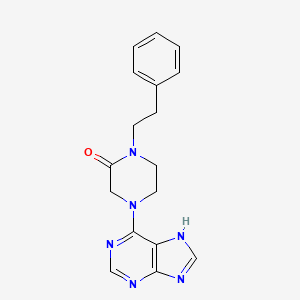
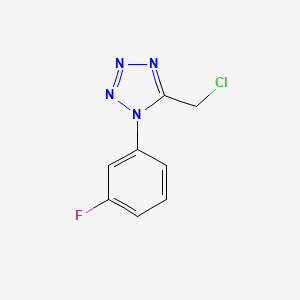
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)
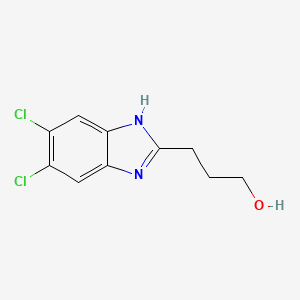



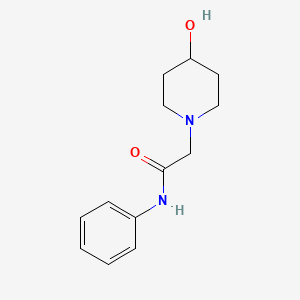
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)

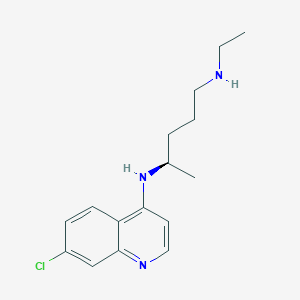
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)